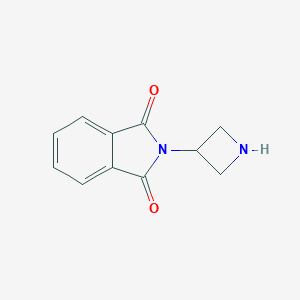

3-Phthalimidoazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental components in chemistry, with over 59% of FDA-approved small-molecule drugs featuring such a structure. openmedicinalchemistryjournal.comacs.orgijnrd.org Among these, four-membered nitrogen heterocycles, particularly the azetidine (B1206935) ring, have garnered significant attention for their unique chemical properties and roles in bioactive compounds. openmedicinalchemistryjournal.comnih.gov These small, strained rings serve as versatile building blocks and are increasingly recognized as "privileged" motifs in the design of modern therapeutics. ijmrset.comnih.gov

Azetidine, a four-membered saturated cyclic amine, is characterized by a significant ring-strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain, while less severe than that of the three-membered aziridine (B145994) ring, is substantially higher than that of larger rings like pyrrolidine (B122466) and piperidine (B6355638). This intermediate level of strain makes the azetidine ring stable enough for handling while also being sufficiently reactive for a variety of synthetic transformations under specific conditions. researchgate.netrsc.orgresearchgate.net Chemists exploit this strain-driven reactivity for ring-opening and ring-expansion reactions, providing pathways to a wide array of functionalized acyclic and cyclic amines that would be otherwise difficult to synthesize. researchgate.netugent.beresearchgate.net

Table 1: Comparison of Ring Strain in Saturated Heterocycles

| Ring System | Number of Atoms | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 - 27.7 |

| Azetidine | 4 | ~25.2 - 25.4 |

| Pyrrolidine | 5 | ~5.4 - 5.8 |

| Piperidine | 6 | ~0 |

This table compiles data from various sources to illustrate the unique position of azetidine in terms of ring strain energy. researchgate.netrsc.org

The azetidine scaffold is considered a privileged motif in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure can improve the binding affinity of a molecule to its biological target. Furthermore, the presence of the nitrogen atom can enhance aqueous solubility and provide a key point for molecular interactions. Azetidines are often used as bioisosteric replacements for other cyclic structures, such as phenyl, pyrrolidine, or piperidine rings, to optimize a drug's metabolic stability and pharmacokinetic profile. chemrxiv.org The incorporation of this ring is a recognized strategy for expanding into new chemical spaces and developing novel therapeutic agents. chemrxiv.orgchemrxiv.org

Table 2: Examples of Marketed Drugs Containing the Azetidine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) |

| Cobimetinib | Anticancer (MEK Inhibitor) |

| Ximelagatran | Anticoagulant |

This table showcases the successful application of the azetidine motif in diverse therapeutic areas. rsc.org

Azetidine Ring Strain and Reactivity in Synthetic Design

Phthalimide (B116566) Derivatives as Versatile Pharmacophores in Drug Discovery

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry. ucl.ac.uklongdom.org Its derivatives are known for a remarkable breadth of biological activities, making it a highly versatile pharmacophore for drug development. ucl.ac.uknih.gov

The phthalimide structure features two carbonyl groups attached to a nitrogen atom, creating an imide functional group fused to a benzene (B151609) ring. rjptonline.orgjapsonline.com This arrangement results in a planar, lipophilic molecule that can readily cross biological membranes. ucl.ac.ukjapsonline.com The imide nitrogen can be easily substituted, allowing for the synthesis of a vast library of derivatives. derpharmachemica.com These derivatives have been extensively studied and have demonstrated a wide array of pharmacological effects. ucl.ac.uknih.govresearchgate.net

Table 3: Selected Biological Activities of Phthalimide Derivatives

| Biological Activity |

|---|

| Anti-inflammatory |

| Anticancer |

| Anticonvulsant |

| Antimicrobial (Antibacterial, Antifungal) |

| Antiviral (including anti-HIV) |

| Immunomodulatory |

| Anxiolytic |

| Anthelmintic |

| Antidiabetic |

This table highlights the extensive therapeutic potential of the phthalimide scaffold reported across numerous studies. ucl.ac.uknih.govrjptonline.orgderpharmachemica.commdpi.comrsc.org

The utility of the phthalimide structure extends well beyond medicine. longdom.orgrsc.org It serves as a crucial intermediate in the chemical industry for producing a range of commercial products. chemiis.com In agriculture, phthalimide derivatives are fundamental to the synthesis of widely used fungicides and herbicides. chemiis.comhdinresearch.com The scaffold is also employed in the manufacturing of high-performance polymers, synthetic dyes, and pigments, demonstrating its industrial importance. longdom.orgrsc.orgrsc.orghdinresearch.com

Table 4: Non-Pharmaceutical Applications of Phthalimide Derivatives

| Industry | Application/Product Examples |

|---|---|

| Agrochemicals | Synthesis of fungicides (e.g., Captan) and herbicides (e.g., Chlorimuron). chemiis.comhdinresearch.com |

| Dyes & Pigments | Intermediate for fluorescent and azo dyes. hdinresearch.com |

| Polymers | Building block for specialty polymers and rubbers. longdom.orgrsc.org |

This table illustrates the versatility of phthalimides as key intermediates in various industrial sectors.

Structural Features and Biological Activities of Phthalimides

Rationale for Research on 3-Phthalimidoazetidine

The synthesis and study of this compound represent a logical convergence of the distinct advantages offered by its two constituent scaffolds. The rationale for investigating this hybrid molecule is rooted in the principles of medicinal chemistry, where combining privileged structures is a common strategy to create novel compounds with potentially enhanced or unique properties.

By covalently linking the phthalimide group to the 3-position of the azetidine ring, researchers aim to:

Integrate Biological Activity: Introduce the broad-spectrum biological potential of the phthalimide pharmacophore onto a rigid, three-dimensional scaffold.

Improve Pharmacokinetic Properties: Utilize the azetidine ring to modulate key drug-like properties such as solubility, metabolic stability, and cell permeability, which are often challenges in drug development.

Explore New Chemical Space: Create a novel molecular architecture that may interact with biological targets in a manner distinct from either parent scaffold alone. The rigid azetidine ring can orient the phthalimide moiety in a specific and constrained conformation, potentially leading to higher binding affinity and selectivity for a given protein target.

Develop Versatile Building Blocks: Use this compound as a versatile synthetic intermediate. The protected amine within the phthalimide group and the secondary amine of the azetidine ring (if N-unsubstituted) offer orthogonal points for further chemical modification, enabling the rapid generation of compound libraries for screening.

In essence, the investigation of this compound is driven by the hypothesis that the combination of a proven pharmacophore (phthalimide) with a privileged structural motif (azetidine) will yield a valuable platform for discovering new therapeutic agents and exploring fundamental structure-activity relationships.

Synergistic Potential of Combining Azetidine and Phthalimide Moieties

The conjugation of azetidine and phthalimide moieties into a single molecule, this compound, presents an intriguing prospect for synergistic activity. The rigid azetidine ring can act as a constrained linker, positioning the phthalimide group in a specific orientation for optimal interaction with its biological target. This structural constraint can reduce the entropic penalty upon binding, potentially leading to enhanced potency. enamine.net

Identification of Research Gaps in the Literature on this compound

A review of the scientific literature reveals that while both the azetidine and phthalimide scaffolds are individually well-studied, comprehensive research on this compound itself is limited. Much of the available information pertains to its synthesis as a chemical intermediate. For instance, methods for the preparation of 1-benzhydryl-3-phthalimidoazetidine have been described, highlighting its role as a precursor in the synthesis of other molecules. prepchem.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNVVKGBQMMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629991 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104390-83-2 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phthalimidoazetidine and Its Analogs

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be achieved through various synthetic strategies, including cyclization reactions, cycloadditions, ring-opening and ring-expansion reactions, and intramolecular nucleophilic substitutions.

Cyclization Reactions for Azetidine Core Synthesis

Intramolecular cyclization is a common and effective method for forming the azetidine ring. quimicaorganica.org This typically involves the formation of a carbon-heteroatom bond. quimicaorganica.org

One notable approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes a combination of a benziodoxole tosylate as an oxidant and a silver salt as an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org The process demonstrates good functional group tolerance. rsc.org

Another strategy involves the use of metal carbene intermediates. For instance, a gold-catalyzed cascade reaction can generate a β-aryl gold-carbene species via a 6-endo-dig diazo-yne cyclization, which then participates in a [4+2]-cycloaddition with external alkenes to form polycyclic structures containing an azetidine ring. nih.gov

Furthermore, the cyclization of N-alkenylamides mediated by tert-butyl hypoiodite (B1233010) provides a pathway to various N-heterocycles, including azetidines. organic-chemistry.org Additionally, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

| Catalyst/Reagent | Starting Material Type | Key Transformation | Ref |

| Palladium(II) / Benziodoxole tosylate | Amino-alkyl precursors | Intramolecular γ-C(sp³)–H amination | rsc.org |

| Gold catalyst | Alkyne-containing 1,3-dicarbonyl diazo compounds | 6-endo-dig diazo-yne cyclization / [4+2]-cycloaddition | nih.gov |

| tert-Butyl hypoiodite | N-alkenylamides | Cyclization | organic-chemistry.org |

| Microwave irradiation | Alkyl dihalides and primary amines/hydrazines | Cyclocondensation | organic-chemistry.org |

Cycloaddition Approaches to Azetidines

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the azetidine ring. elsevier.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

A significant method for the synthesis of azetidines involves the [1+3] cycloaddition of isocyanides to azomethine ylides. acs.orgacs.org Azomethine ylides can be generated in situ from the thermal ring-opening of aziridines. researchgate.net In a specific application, the reaction of azomethine ylides with tert-butyl isocyanide leads to the formation of stable azetidines. acs.org This methodology has been successfully applied to the synthesis of 1-phthalimidoazetidines. acs.orgacs.org

It has been noted that while this reaction proceeds smoothly with aliphatic isocyanides, the use of aromatic isocyanides can also lead to the formation of four-membered azetidine heterocycles through a [3+1] cycloaddition pathway. researchgate.net

The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, is an efficient route to functionalized azetidines by reacting an imine with an alkene. rsc.org Recent advancements have focused on visible-light-mediated [2+2] cycloadditions to overcome the limitations of using UV light. springernature.comresearchgate.net

One such development involves the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, enabled by visible-light-mediated triplet energy transfer. springernature.com This method allows for the synthesis of highly functionalized azetidines. springernature.com Another approach utilizes 2-isoxazoline carboxylates as oxime precursors, which are activated by an iridium(III) photocatalyst via triplet energy transfer to react with a broad range of alkenes. rsc.orgresearchgate.net

Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a stereoselective and high-yielding synthesis of functionalized azetidines. acs.org These reactions are induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source. acs.org

Furthermore, the modulation of N-sulfonylimines can lead to either [4+2] or [2+2] cycloaddition reactions, providing access to azetidine derivatives with high diastereoselectivity and regioselectivity. nih.gov

| Cycloaddition Type | Reactants | Key Features | Ref |

| [1+3] Cycloaddition | Isocyanides and Azomethine Ylides | Synthesis of 1-phthalimidoazetidines | acs.orgacs.org |

| [2+2] Photocycloaddition | Cyclic Oximes and Alkenes | Visible-light-mediated, triplet energy transfer | springernature.com |

| [2+2] Photocycloaddition | 2-Isoxazoline Carboxylates and Alkenes | Visible-light photocatalysis, broad alkene scope | rsc.orgresearchgate.net |

| Dehydrogenative [2+2] Cycloaddition | Amines (Dihydroquinoxalinones) and Alkenes | Photocatalytic, aerobic oxidation, stereoselective | acs.org |

| [2+2] Cycloaddition | N-Sulfonylimines and Alkenes | Modulation controls reaction pathway, high diastereoselectivity | nih.gov |

[1+3] Cycloadditions of Isocyanides to Azomethine Ylides Leading to Azetidines

Ring-Opening and Ring-Expansion Reactions of Precursors

Ring-opening and ring-expansion reactions of smaller heterocyclic precursors provide another avenue for azetidine synthesis. elsevier.comspringernature.com For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. scispace.com This process is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. scispace.com

Another strategy involves the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective springernature.comnih.gov-Stevens rearrangement, catalyzed by an engineered cytochrome P450 enzyme. nih.gov This biocatalytic approach overcomes the challenge of the competing cheletropic extrusion of olefins from the intermediate aziridinium (B1262131) ylides. nih.gov

Conversely, azetidines themselves can undergo ring-opening reactions. nih.govresearchgate.net For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can lead to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org

A "build and release" strategy combines photochemical cyclization with a subsequent strain-releasing ring-opening. beilstein-journals.org For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Intramolecular Nucleophilic Substitutions and Aminolysis for Azetidine Synthesis

Intramolecular S_N2 reactions are a frequently employed method for constructing azetidine rings. frontiersin.orgnih.gov In this approach, a nitrogen atom attacks a carbon atom bearing a leaving group, such as a halogen or a mesylate. frontiersin.orgnih.gov

A specific example is the synthesis of 1-benzhydryl-3-phthalimidoazetidine from 1-benzhydryl-3-mesyloxyazetidine and potassium phthalimide (B116566). prepchem.com The reaction is carried out in refluxing toluene (B28343) in the presence of a phase-transfer catalyst like hexadecyltributylphosphonium bromide. prepchem.com

Aminolysis, particularly the intramolecular aminolysis of epoxides, offers an alternative route to azetidines. frontiersin.orgnih.govnih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govnih.gov This reaction proceeds via a 4-exo-tet cyclization and is tolerant of various functional groups. frontiersin.org This method is significant as the intramolecular aminolysis of an unprotected linear 3,4-epoxy amine had not been previously reported. frontiersin.org

The synthesis of 3-amino-1-benzhydrylazetidine has been achieved through a two-step process involving the mesylation of 1-benzhydrylazetidin-3-ol, followed by aminolysis of the resulting mesylate intermediate with ammonium (B1175870) hydroxide. researchgate.net

| Reaction Type | Precursor | Key Reagent/Catalyst | Product | Ref |

| Intramolecular Nucleophilic Substitution | 1-Benzhydryl-3-mesyloxyazetidine | Potassium phthalimide | 1-Benzhydryl-3-phthalimidoazetidine | prepchem.com |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ | Substituted azetidines | frontiersin.orgnih.govnih.gov |

| Aminolysis | 1-Benzhydrylazetidin-3-ol mesylate | Ammonium hydroxide | 3-Amino-1-benzhydrylazetidine | researchgate.net |

Installation and Modification of the Phthalimido Moiety

The synthesis of 3-phthalimidoazetidine involves the formation of a robust imide bond between the azetidine ring's nitrogen atom at the 3-position and the dicarbonyl framework of phthalic acid. Methodologies for creating this linkage can be broadly categorized into building the phthalimide ring onto the azetidine amine, or by attaching a pre-formed phthalimide unit to an azetidine scaffold.

Amidation of Phthalic Acid/Anhydride (B1165640) with Primary Amines

The most traditional and direct method for synthesizing N-substituted phthalimides is the condensation reaction between a primary amine and phthalic acid or, more commonly, phthalic anhydride. rsc.orgljmu.ac.uk This approach is foundational in organic synthesis and is applicable to the preparation of this compound from 3-aminoazetidine.

The reaction typically proceeds by mixing the primary amine with phthalic anhydride in a suitable solvent, such as acetic acid, toluene, or dimethylformamide (DMF), and heating the mixture. The process involves an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. researchgate.net Subsequent intramolecular cyclization via dehydration at elevated temperatures yields the final imide product. ljmu.ac.uk

While effective, this method often requires harsh conditions, such as high temperatures, which might be incompatible with sensitive functional groups. ljmu.ac.ukacs.org To address this, milder, organocatalytic strategies have been developed. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the amidation of in-situ activated phthalamic acids under mild conditions, offering an alternative to high-temperature condensation. acs.orgrsc.org

General Reaction Scheme: Phthalic Anhydride + 3-Aminoazetidine → Phthalamic Acid Intermediate → this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Conditions | Product |

| Phthalic Anhydride | 3-Aminoazetidine | Phthalamic acid | High temperature or acid catalysis | This compound |

| Phthalamic Acid | - | In-situ activated anhydride | N-Heterocyclic Carbene (NHC) catalysis, mild conditions | This compound |

Metal-Catalyzed Functionalization and Annulation Reactions

Modern synthetic chemistry has introduced several transition-metal-catalyzed methods for the construction of phthalimides, which offer greater efficiency and functional group tolerance compared to traditional thermal condensation. rsc.org These reactions can be applied to the synthesis of this compound by forming the phthalimide ring system with 3-aminoazetidine as the nitrogen source.

Prominent examples include palladium- and nickel-catalyzed aminocarbonylation and cyclization of ortho-dihaloarenes. rsc.orgacs.org In a typical palladium-catalyzed three-component reaction, an ortho-dihaloarene, an amine (e.g., 3-aminoazetidine), and carbon monoxide are coupled in the presence of a palladium complex to construct the N-substituted phthalimide. acs.org

Copper catalysis has also proven effective. One notable method involves the reaction of 1-indanones with primary amines in the presence of a copper catalyst and oxygen. acs.org This process proceeds through C-C bond cleavage and C-N bond formation to generate the phthalimide scaffold. acs.org Another copper-catalyzed approach utilizes ortho-halobenzoic acids, which react with an amine and a cyanide source, such as trimethylsilyl (B98337) cyanide, under nano-Cu₂O catalysis.

| Catalyst System | Substrates | Amine Source | Key Features |

| Palladium Complex | ortho-Dihaloarene, Carbon Monoxide | Primary Amine | Three-component dicarbonylation reaction. acs.org |

| Nickel Complex | ortho-Dihaloarene, Isocyanates | Primary Amine | Coupling reaction to form the imide ring. acs.org |

| Copper(II) Oxide (CuO₂) | 1-Indanone | Primary Amine | C-C bond cleavage and C-N bond formation with O₂ as the oxygen source. acs.org |

| Nano-Copper(I) Oxide (nano-Cu₂O) | ortho-Halobenzoic Acid, Trimethylsilyl Cyanide | Primary Amine | Water-mediated, ligand- and additive-free conditions. |

Derivatization of Pre-formed Azetidine Scaffolds with Phthalimide Derivatives

An alternative and widely used strategy is to start with a pre-formed azetidine ring that has a suitable leaving group at the 3-position. This electrophilic azetidine can then undergo a nucleophilic substitution reaction with a phthalimide salt, a classic transformation reminiscent of the Gabriel synthesis.

A specific example is the synthesis of 1-benzhydryl-3-phthalimidoazetidine. nih.gov In this procedure, 1-benzhydryl-3-mesyloxyazetidine, where the mesyloxy group serves as an excellent leaving group, is reacted with potassium phthalimide. The reaction is typically carried out by heating the components in an anhydrous solvent like toluene, often with a phase-transfer catalyst such as hexadecyltributylphosphonium bromide to facilitate the substitution. nih.gov After the reaction, the product is isolated and purified, yielding the desired N-substituted azetidine. This method is advantageous as it allows for the synthesis of complex azetidine derivatives by preparing the functionalized azetidine core first.

Reaction Data for 1-benzhydryl-3-phthalimidoazetidine Synthesis nih.gov

| Azetidine Substrate | Phthalimide Source | Catalyst | Solvent | Conditions | Yield |

| 1-benzhydryl-3-mesyloxyazetidine | Potassium Phthalimide | Hexadecyltributylphosphonium Bromide | Anhydrous Toluene | Reflux, 5 hours | 67.4% |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the importance of stereochemistry in medicinal chemistry. Approaches to achieve this generally fall into two categories: the use of external chiral catalysts to control the formation of the azetidine ring or the use of internal chiral auxiliaries to direct the stereochemical outcome.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis provides an elegant and atom-economical route to chiral azetidines from achiral or racemic starting materials. Various transition-metal-catalyzed reactions have been developed to construct the strained four-membered ring with high enantioselectivity.

One advanced strategy involves the intramolecular C(sp³)–H amination catalyzed by palladium(II). This method can transform a linear amine precursor into a functionalized chiral azetidine ring through a C-H activation and C-N bond formation sequence, where chiral ligands on the palladium catalyst control the stereochemistry.

Another powerful technique is the copper-catalyzed difunctionalization of azetines (dihydroazetes). A recent study demonstrated a highly enantioselective copper-catalyzed boryl allylation of azetines, which simultaneously installs two functional groups and creates two new stereogenic centers with excellent control. The resulting highly functionalized chiral azetidines can serve as precursors to derivatives like this compound.

| Catalytic Method | Catalyst System | Substrate Type | Transformation | Stereocontrol |

| Intramolecular γ-C(sp³)–H Amination | Palladium(II) / Chiral Ligand | Acyclic Amine Precursor | C-H activation and cyclization to form azetidine ring. | Chiral ligand on the metal center. |

| Asymmetric Boryl Allylation | Copper / Chiral Bisphosphine Ligand | Azetine (1,2-Dihydroazete) | Difunctionalization of the C=C bond to form a 2,3-disubstituted azetidine. | Chiral bisphosphine ligand. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they can be removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). nih.gov In this approach, an achiral aldehyde can be condensed with the chiral sulfinamide to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization produce the azetidine ring with high diastereoselectivity, controlled by the auxiliary. The sulfinamide group can then be cleaved to yield the enantioenriched azetidine.

Another approach utilizes (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The stereochemistry of the final product is dictated by the chirality of the auxiliary.

Furthermore, stereocontrol can be achieved by placing a chiral auxiliary on a pre-existing azetidine ring to direct further functionalization. For instance, in the synthesis of 3-substituted 3-hydroxy-β-lactams, a chiral auxiliary at the C4 position of an azetidine-2,3-dione (B12860077) was used to control the stereochemistry of nucleophilic addition at the C3 carbonyl group. This principle can be extended to control the stereocenter at the C3 position before its conversion to the phthalimido derivative.

| Chiral Auxiliary | Starting Material | Key Intermediate | Transformation |

| tert-Butanesulfinamide | 3-Chloropropanal | Chiral Sulfinimine | Condensation, organometallic addition, and intramolecular cyclization. |

| (S)-1-Phenylethylamine | Dicarboxylic acid derivative | Chiral imide/amide | Cyclization to form azetidine-2,4-dicarboxylic acid. rsc.org |

| C4-Substituted Chiral Group | Azetidine-2,3-dione | - | Stereoselective nucleophilic addition to the C3-keto group. |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies across the chemical industry. In the context of synthesizing this compound and its analogs, green chemistry principles are being applied to minimize environmental impact, reduce waste, and enhance efficiency. These approaches primarily focus on the use of alternative energy sources, solvent-free reaction conditions, and the development of catalytic systems that are both efficient and recyclable. Such strategies aim to address the shortcomings of traditional synthetic routes, which often rely on hazardous solvents, stoichiometric reagents, and energy-intensive processes.

Recent research has highlighted several green synthetic routes for the formation of saturated cyclic amines, including azetidines. nih.govnih.gov These methods include one-pot reactions, microwave-assisted synthesis, metal-free syntheses, and reactions conducted in aqueous media or under solvent-free conditions. nih.govnih.gov The application of these techniques to the synthesis of functionalized azetidines demonstrates a significant step towards more sustainable pharmaceutical production.

One of the key areas of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govrsc.org For instance, microwave-assisted organic synthesis (MAOS) has been shown to be an eco-friendly technology that can accelerate a wide range of organic reactions. mdpi.com

Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. organic-chemistry.org Reactions can be carried out by grinding the reactants together, sometimes with a solid support, or by heating them in the absence of a solvent. organic-chemistry.orgresearchgate.net These methods not only reduce environmental pollution but can also lead to different reactivity and selectivity compared to solution-phase reactions.

The development of novel catalytic systems is also crucial for green synthesis. The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a key principle of green chemistry. researchgate.netorganic-chemistry.org For the synthesis of azetidines, various catalytic systems are being explored to facilitate their formation in an environmentally friendly manner.

The following subsections will delve into specific green chemistry approaches that hold promise for the synthesis of this compound and its analogs, drawing on findings from the synthesis of related heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized chemical synthesis by offering a rapid and efficient alternative to conventional heating methods. nih.gov The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, which can significantly accelerate reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including azetidine derivatives. nih.gov

In a potential microwave-assisted synthesis of this compound, a mixture of a suitable 3-aminoazetidine precursor and phthalic anhydride or a derivative could be subjected to microwave irradiation. This approach would be expected to dramatically shorten the reaction time compared to traditional methods that often require prolonged heating under reflux. The reaction could potentially be performed under solvent-free conditions or in a high-boiling, polar, and non-toxic solvent to further enhance its green credentials.

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided search results, the successful application of this technology to a wide array of N-heterocycles suggests its high potential for this transformation. For example, the synthesis of various N-substituted aldimines has been achieved in high yields within minutes under solvent-free microwave irradiation. organic-chemistry.org Similarly, functionalized azetidine derivatives have been synthesized using copper-catalyzed multicomponent reactions under microwave conditions. nih.gov

To illustrate the potential advantages, the following table presents data from the microwave-assisted synthesis of related azetidine and heterocyclic compounds, highlighting the significant reduction in reaction time and improvement in yields.

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Functionalized 2-(sulfonylimino)-4-(alkylimino)azetidines | Not specified | High yields | nih.gov |

| N-Substituted Aldimines | Several hours | 8 minutes (75-100%) | organic-chemistry.org |

| 2-amino Dihydropyrimidinone Derivatives | Prolonged reaction times | 5 minutes (Good yields) | nih.gov |

| Azetidines from 3-(ammonio)propyl sulfates | Not specified | 15 minutes (Moderate to good yields) | researchgate.net |

This table is illustrative and based on the synthesis of related compounds to demonstrate the potential of microwave-assisted synthesis for this compound.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another energy-efficient and environmentally friendly technique used to promote chemical reactions. nih.gov The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.com This method has been successfully employed in the synthesis of a variety of heterocyclic compounds, including azetidinones. mdpi.comresearchgate.net

The application of ultrasound could be beneficial for the synthesis of this compound by facilitating the reaction between a 3-aminoazetidine derivative and a phthaloylating agent. The intense mixing and energy transfer provided by cavitation could overcome activation barriers and lead to a faster and more efficient reaction, potentially at a lower bulk temperature than conventional methods.

Research on the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives has demonstrated the advantages of this green chemistry tool. mdpi.com A comparison between conventional refluxing and ultrasonic irradiation for the synthesis of these azetidinone derivatives showed that the ultrasound method often resulted in higher yields and significantly shorter reaction times. mdpi.com

The following table showcases comparative data for the synthesis of azetidinone derivatives, illustrating the benefits of ultrasound assistance.

| Compound | Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 6a | Reflux | Dioxane | - | 18 | 65 | mdpi.com |

| 6a | Ultrasound | Dioxane | - | 4 | 75 | mdpi.com |

| 6a | Reflux | DMF | - | 18 | 60 | mdpi.com |

| 6a | Ultrasound | DMF | - | 4 | 70 | mdpi.com |

| 6a | Reflux | Dioxane | Et3N | 16 | 70 | mdpi.com |

| 6a | Ultrasound | Dioxane | Et3N | 3.5 | 80 | mdpi.com |

This table presents data for the synthesis of a specific azetidinone derivative (6a) to highlight the potential improvements achievable with ultrasound-assisted synthesis for related compounds like this compound.

Solvent-Free Synthesis

The elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as "neat" or "solid-state" reactions, offer a cleaner and more sustainable alternative. organic-chemistry.org These reactions can be promoted by grinding, ball-milling, or simply heating the neat reactants. researchgate.net

A solvent-free approach to the synthesis of this compound could involve the direct reaction of a 3-aminoazetidine precursor with phthalic anhydride. The reactants could be ground together, possibly with a solid support like basic alumina (B75360), to facilitate the reaction. acs.org This method would not only be environmentally benign but could also simplify the work-up procedure, as the need for solvent removal would be eliminated.

The feasibility of such an approach is supported by the successful solvent-free synthesis of various N-heterocycles. For example, spiro[azetidine-indoles] have been rapidly synthesized under solvent-free microwave conditions using basic alumina supported potassium carbonate. acs.org Similarly, the synthesis of N-substituted aldimines has been efficiently carried out by reacting non-volatile amines with aromatic aldehydes under neat conditions with microwave irradiation. organic-chemistry.org

The following table provides examples of solvent-free syntheses of related heterocyclic compounds, demonstrating the potential of this methodology for the preparation of this compound.

| Product | Reaction Conditions | Catalyst/Support | Time | Yield | Reference |

| Spiro[azetidine-indoles] | Microwave, Solvent-free | K2CO3-Al2O3 | Not specified | - | acs.org |

| N-Substituted Aldimines | Microwave, Solvent-free | None | 8 min | 75-100% | organic-chemistry.org |

| Bis(tosylmethyl)azetidine | Solvent-free | Monomeric silica | Not specified | - | researchgate.net |

| Tetrahydropyrimidines | Catalyst-free, Solvent-free | None | Not specified | - | rsc.org |

This table illustrates the application of solvent-free conditions to the synthesis of various heterocyclic compounds, suggesting its applicability to the synthesis of this compound.

Investigative Medicinal Chemistry of 3 Phthalimidoazetidine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Phthalimidoazetidine Analogs

The exploration of a new chemical entity in medicinal chemistry invariably involves extensive Structure-Activity Relationship (SAR) studies. For this compound, a systematic investigation would dissect the molecule into its core components: the phthalimido group, the azetidine (B1206935) ring, and the implicit linker connecting them. The goal of such studies is to understand how modifications to each part of the scaffold influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Systematic Modification of the Phthalimido Group

The phthalimido group, a derivative of phthalic anhydride (B1165640) and ammonia, offers several avenues for modification that could significantly impact the biological profile of this compound analogs. The aromatic ring of the phthalimide (B116566) is a prime site for substitution. Introducing various functional groups at different positions on this ring can modulate the electronic and steric properties of the entire molecule.

For instance, the introduction of electron-withdrawing groups (e.g., nitro, halo, trifluoromethyl) or electron-donating groups (e.g., alkyl, alkoxy) can alter the molecule's interaction with biological targets. Research on other phthalimide-containing compounds has shown that such substitutions can profoundly affect their therapeutic properties, including anticancer and anti-inflammatory activities. nih.govnih.gov For example, in a series of phthalimide analogs synthesized for anti-inflammatory activity, the presence and position of hydroxyl groups on the phthalimide ring were found to be crucial for activity. nih.gov

Furthermore, the planarity and hydrophobicity of the phthalimide moiety can be tuned. Increasing the steric bulk by adding larger substituents could either enhance binding through van der Waals interactions or hinder it due to steric clashes within a target's binding pocket.

Table 1: Hypothetical SAR of Phthalimido Group Modifications

| Modification on Phthalimide Ring | Predicted Effect on Activity | Rationale |

| Introduction of small, electron-withdrawing groups (e.g., -F, -Cl) | Potential for increased potency | Can enhance binding through specific polar interactions and improve pharmacokinetic properties. |

| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Variable; could increase or decrease activity | May enhance hydrophobic interactions but could also introduce unfavorable steric hindrance. |

| Introduction of bulky groups (e.g., phenyl, tert-butyl) | Likely to decrease activity | Potential for steric hindrance within the binding pocket of a target protein. |

| Replacement of the phthalimide with other cyclic imides (e.g., succinimide) | Could alter selectivity and potency | Changes the size, shape, and electronic distribution of the molecule. |

Derivatization at the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce specific vectors for substitution. enamine.netrsc.org In this compound, the azetidine nitrogen and the carbon atoms of the ring present key opportunities for derivatization.

Alkylation or acylation of the azetidine nitrogen would introduce a new substituent that could be tailored to interact with specific pockets of a target protein. The nature of this substituent (e.g., its size, charge, and hydrogen-bonding capacity) would be a critical determinant of biological activity. Studies on azetidine-based inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP IV), have demonstrated that large, hydrophobic groups attached to the azetidine nitrogen can lead to sub-micromolar potency. nih.govresearchgate.netbenthamdirect.com

Table 2: Hypothetical SAR of Azetidine Ring Derivatization

| Derivatization Site | Modification | Predicted Effect on Activity | Rationale |

| Azetidine Nitrogen (N1) | Alkylation with small alkyl groups | Potential for improved cell permeability and metabolic stability. | Increases lipophilicity. |

| Azetidine Nitrogen (N1) | Acylation with various acyl groups | Could introduce hydrogen bond donors/acceptors to interact with the target. | Modifies electronic and steric properties. |

| Azetidine C2/C4 | Introduction of hydroxyl or amino groups | May enhance solubility and provide new interaction points. | Increases polarity and hydrogen bonding capacity. |

| Azetidine C2/C4 | Introduction of fluorine | Can improve metabolic stability and binding affinity. | Alters electronic properties and can form favorable interactions. |

Linker Region Modifications

While this compound implies a direct attachment, the conceptual "linker" is the bond connecting the phthalimide nitrogen to the C3 position of the azetidine ring. In a broader drug design context, this linkage could be extended or modified. Introducing a flexible or rigid linker between these two moieties could optimize the spatial orientation of the phthalimido and azetidine groups, allowing for better accommodation within a target's binding site.

The length and composition of the linker are critical variables. A short, rigid linker might maintain a specific conformation required for activity, while a longer, more flexible linker could allow the molecule to adopt multiple conformations, potentially interacting with different targets or accommodating larger binding sites. Studies on other bioactive compounds have shown that linker modifications can significantly impact potency and selectivity. tandfonline.com For example, in a series of triazole-phthalimide hybrids, the nature of the alkyl linker between the two heterocyclic systems influenced their anti-inflammatory activity. jst.go.jp

Rational Drug Design Methodologies

Rational drug design relies on the knowledge of a biological target or the pharmacophoric features of known active molecules to design new, more potent, and selective drugs. nih.gov For a novel scaffold like this compound, both ligand-based and structure-based (if a target is identified) approaches would be invaluable.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies can be employed. These approaches are predicated on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

One common technique is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By identifying the key features of a series of active this compound analogs (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds.

Fragment-Based Drug Design Applied to this compound

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery. aacrjournals.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. These fragment hits are then grown or linked together to create more potent lead compounds.

The this compound scaffold can be viewed through the lens of FBDD. The azetidine ring itself can be considered a valuable fragment due to its conformational rigidity and potential for introducing specific vectors for chemical modification. enamine.netnih.govresearchgate.net Similarly, the phthalimide group can act as a starting fragment.

In an FBDD campaign, the azetidine and phthalimide fragments could be screened independently against a target of interest. If both fragments show binding, they could be linked together in various ways to generate a high-affinity ligand. Alternatively, if a this compound analog is identified as a hit from a primary screen, it could be deconstructed into its constituent fragments to understand which part is primarily responsible for binding. The non-binding fragment could then be replaced with other chemical groups to optimize the compound's properties. This fragment-centric approach allows for a more efficient exploration of chemical space and can lead to lead compounds with improved physicochemical properties. aacrjournals.org

Molecular Mechanism of Action Elucidation

Comprehensive searches of chemical and pharmacological databases have yielded no specific studies focused on elucidating the molecular mechanism of action for derivatives of this compound. The following subsections reflect the current lack of available data in this specific area of medicinal chemistry.

Identification of Biological Targets

At present, there are no published studies that identify specific biological targets for this compound derivatives. Computational in silico predictions, which can suggest potential protein targets based on structural similarity to known active compounds, have not been reported for this class of molecules. Similarly, experimental approaches such as affinity chromatography, yeast two-hybrid screening, or proteomic profiling to pull down and identify binding partners have not been described in the scientific literature for these specific compounds.

Binding Affinity and Selectivity Studies

Consistent with the absence of identified biological targets, there is no available data on the binding affinity or selectivity of this compound derivatives. Quantitative measurements of binding, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) against specific enzymes or receptors, have not been determined. Consequently, the selectivity profile of these compounds against a panel of potential off-target proteins remains unknown.

The following table, which would typically present binding affinity data, remains empty due to the lack of research in this area.

Interactive Data Table: Binding Affinity of this compound Derivatives

| Compound/Derivative | Target | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that is currently unavailable in the scientific literature.

Mechanistic Pathways of Biological Activity

Given that no biological targets have been identified, the mechanistic pathways through which this compound derivatives might exert a biological effect are entirely speculative. Research into downstream signaling cascades, such as the modulation of phosphorylation events, gene expression, or metabolic pathways following cellular exposure to these compounds, has not been conducted.

Advanced Spectroscopic Characterization and Elucidation of 3 Phthalimidoazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Phthalimidoazetidine. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their correlations. hmdb.ca

The structural elucidation of this compound is achieved through a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the different hydrogen environments. The aromatic protons of the phthalimide (B116566) group are expected to appear as a multiplet in the downfield region (typically δ 7.7-7.9 ppm) due to the electron-withdrawing effect of the carbonyl groups. chemicalbook.commsu.edulibretexts.org The protons on the azetidine (B1206935) ring will exhibit more complex patterns. The methine proton at the C3 position (CH-N), being attached to the nitrogen of the phthalimide, is expected to be a multiplet in the δ 4.5-5.5 ppm region. The methylene (B1212753) (CH₂) protons of the azetidine ring at positions C2 and C4 would likely appear as multiplets in the δ 3.5-4.5 ppm range. mdpi.com The exact chemical shifts and multiplicities depend on the solvent and the ring conformation. msu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. hw.ac.uklibretexts.org The two carbonyl carbons of the phthalimide group are expected at the most downfield region, typically around δ 167-168 ppm. mdpi.comfigshare.com The quaternary carbons of the phthalimide aromatic ring would resonate around δ 132 ppm, while the CH carbons of the same ring would appear at approximately δ 123-134 ppm. hmdb.ca For the azetidine ring, the C3 carbon attached to the phthalimide nitrogen is anticipated around δ 45-55 ppm, and the C2 and C4 methylene carbons are expected to resonate in the range of δ 40-50 ppm. mdpi.commdpi.com

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.netpg.edu.pl It would show correlations between the C3 methine proton and the C2/C4 methylene protons of the azetidine ring, helping to trace the spin system within the ring. hw.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. libretexts.orgresearchgate.net It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~δ 5.0 ppm would correlate with the carbon signal at ~δ 50 ppm, confirming the C3-H3 bond. pg.edu.pl

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. hw.ac.uk Key correlations would be expected between the azetidine C3 proton and the phthalimide carbonyl carbons, and between the phthalimide aromatic protons and the quaternary and carbonyl carbons of the phthalimide group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the azetidine ring carbons. hw.ac.uk

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Azetidine C2/C4 (CH₂) | ~3.5 - 4.5 (m) | ~40 - 50 | C3 |

| Azetidine C3 (CH) | ~4.5 - 5.5 (m) | ~45 - 55 | C2, C4, Phthalimide C=O |

| Phthalimide C=O | - | ~167 - 168 | - |

| Phthalimide C (quaternary) | - | ~132 | - |

| Phthalimide CH (aromatic) | ~7.7 - 7.9 (m) | ~123 - 134 | Phthalimide C=O, Phthalimide C (quat.) |

The four-membered azetidine ring is not planar and can exist in puckered conformations. capes.gov.br The exact conformation of the ring and the orientation of the phthalimide substituent can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). nih.govbldpharm.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the 3D structure. figshare.combldpharm.com For instance, NOE correlations between the C3 proton and specific protons on the C2/C4 positions can help determine the degree of ring puckering and whether the phthalimide group adopts a pseudo-equatorial or pseudo-axial orientation. libretexts.orgcapes.gov.br The magnitude of the NOE enhancement is related to the distance between the protons, allowing for a semi-quantitative analysis of the predominant conformation in solution. figshare.comekb.eg

Advanced 1D and 2D NMR Techniques

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound (C₁₁H₁₀N₂O₂), distinguishing it from other potential compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value obtained from techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap MS. rsc.org

| Formula | Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.0764 | To be determined experimentally |

| C₁₁H₁₀N₂O₂ | [M+Na]⁺ | 225.0583 | To be determined experimentally |

In addition to the molecular ion, mass spectrometry (especially with tandem MS/MS techniques) provides a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. libretexts.org

Key expected fragmentation pathways include:

Cleavage of the azetidine ring: This could lead to fragments corresponding to the loss of parts of the azetidine moiety.

Fragmentation of the phthalimide group: The phthalimide structure is relatively stable, but characteristic fragments are known. A prominent fragment ion is often observed at m/z 147, corresponding to the phthaloyl cation [C₈H₄O₂]⁺. Another common fragment is at m/z 104, corresponding to the benzoyl cation or a related structure. The loss of CO (28 Da) or CO₂ (44 Da) from the imide functionality is also possible. mdpi.comchemguide.co.uk

Cleavage at the N-C bond: The bond connecting the azetidine ring to the phthalimide nitrogen can cleave, leading to ions corresponding to the charged azetidine ring or the charged phthalimide moiety.

| m/z | Plausible Fragment Structure/Identity |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 147 | [C₈H₄O₂N]⁺ (Phthalimide cation) |

| 132 | [C₈H₄O₂]⁺ (Loss of NH) |

| 104 | [C₇H₄O]⁺ (Loss of CO from m/z 132) |

| 76 | [C₆H₄]⁺ (Benzyne radical cation) |

| 56 | [C₃H₆N]⁺ (Azetidinyl cation) |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. hmdb.calibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong absorptions of the phthalimide group. vscht.cz

C=O Stretching: Two characteristic and strong absorption bands for the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber (around 1770 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1710 cm⁻¹). figshare.com

Aromatic C=C Stretching: The aromatic ring of the phthalimide group will show several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N bond stretching vibrations will appear in the 1300-1390 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene (B151609) ring will be visible in the 700-750 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the azetidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl groups give strong IR signals, the non-polar aromatic ring vibrations often produce strong Raman signals. keyorganics.net

The symmetric C=C stretching of the benzene ring is expected to give a strong band around 1600 cm⁻¹.

The "ring breathing" mode of the phthalimide aromatic ring would also be a characteristic Raman band.

The aliphatic C-H stretching vibrations of the azetidine ring will also be visible. libretexts.org

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of both the phthalimide and azetidine moieties. keyorganics.net

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings:

Currently, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available in peer-reviewed literature or crystallographic databases. The successful crystallization of this compound would be the first critical step. Following this, diffraction data would be collected by exposing the crystal to a focused X-ray beam.

The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This would reveal critical structural details, including the planarity of the phthalimide group, the puckering of the azetidine ring, and the dihedral angle between these two moieties.

Hypothetical Data Table Based on Similar Structures:

While specific data for this compound is unavailable, a hypothetical data table based on known structures of similar N-substituted azetidine and phthalimide derivatives is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.3 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.7 | Length of the 'c' axis of the unit cell. |

| β (°) | 105.2 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 975.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| C-N Bond Length (Azetidine) | 1.47 | Provides insight into the strain of the four-membered ring. |

| C=O Bond Length (Phthalimide) | 1.21 | Typical double bond character. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopy is a powerful tool. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly valuable for determining the enantiomeric purity and absolute configuration of a sample.

Detailed Research Findings:

As of now, there are no published experimental or theoretical ECD spectra for this compound. The acquisition of such data would require the synthesis of an enantiomerically enriched sample of the compound. The ECD spectrum would then be recorded, typically in a suitable solvent.

The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted through quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned.

Hypothetical Data Table for ECD Analysis:

The following table illustrates the kind of data that would be extracted from an ECD analysis of this compound.

Interactive Data Table: Hypothetical ECD Spectral Data for (R)-3-Phthalimidoazetidine

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Transition Assignment |

| 295 | +2.5 | n → π* (Phthalimide C=O) |

| 270 | -1.8 | π → π* (Phthalimide aromatic) |

| 245 | +5.3 | π → π* (Phthalimide aromatic) |

| 220 | -3.1 | Charge transfer |

Computational Chemistry and Theoretical Investigations of 3 Phthalimidoazetidine

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. wikipedia.orgwikipedia.org These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity. researchgate.net They are broadly categorized into ab initio and density functional theory methods. peerj.com

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.netgithub.io It is based on the principle that the energy of a molecule can be determined from its electron density. github.iounimi.it DFT calculations are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules like 3-Phthalimidoazetidine.

DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Other calculated properties would include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Mulliken population analysis can be used to determine the partial atomic charges on each atom, further clarifying reactive sites. Hybrid functionals, such as the widely used B3LYP, are often employed as they incorporate a portion of exact exchange from Hartree-Fock theory, which can improve the accuracy of the results. github.iowikipedia.org

Table 1: Exemplary Electronic Properties of a Molecule Calculated using DFT (Note: This table is illustrative and shows the type of data generated in a DFT study. Actual values for this compound would require a specific calculation.)

| Property | Calculated Value | Units | Significance |

|---|---|---|---|

| Total Energy | (value) | Hartrees | Overall stability of the molecule. |

| HOMO Energy | (value) | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (value) | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (value) | eV | Indicator of chemical reactivity and stability. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is significant. peerj.comststephens.net.in

For a molecule like this compound, ab initio calculations would serve as a benchmark for results obtained from DFT. For instance, a high-level Coupled Cluster calculation with a large basis set (e.g., CCSD(T)/aug-cc-pVTZ) is often considered the "gold standard" for calculating the energies of small to medium-sized organic molecules. peerj.com While computationally expensive, these methods are invaluable for obtaining highly accurate predictions of geometric parameters, vibrational frequencies, and reaction energies. libretexts.orgmontana.edu The goal of such predictions is to characterize the 3D structure and properties of a protein or molecule using only its sequence or chemical formula as input. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions that are not accessible from static QM calculations. researchgate.netresearchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com The azetidine (B1206935) ring in this compound is a strained four-membered ring, and its puckering, combined with the rotation of the phthalimido group, creates a complex conformational landscape.

MD simulations are an ideal tool for exploring this landscape. ulakbim.gov.tr By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable low-energy conformations and the energy barriers between them. libretexts.orgethz.ch This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. Such information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.govlibretexts.org

MD simulations are extensively used to model the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.govnih.gov After an initial binding pose is predicted by docking methods, an MD simulation is run on the entire ligand-protein complex, usually solvated in a water box to mimic physiological conditions. mdpi.com

These simulations can reveal the stability of the binding pose over time. They allow researchers to observe how the ligand and protein adjust to each other, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy of the complex. nih.govbiorxiv.org This provides a more realistic and dynamic picture of the binding event than static docking alone. mdpi.com

Conformational Landscape Exploration

Docking Studies and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov It is a cornerstone of structure-based drug design. frontiersin.org

In the context of this compound, docking studies would be performed to predict how it binds to the active site of a target protein. scielo.brijper.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. frontiersin.org The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. Studies on similar structures, such as 3-methyl-1,4-diarylazetidin-2-ones, have used docking to investigate binding modes in microbial targets like DNA Gyrase B.

Virtual screening uses docking on a massive scale. researchgate.netmdpi.com Large libraries of compounds are computationally docked against a target protein to identify potential "hits" that are predicted to bind strongly. polimi.itrsc.org If this compound were part of such a library, virtual screening could rapidly assess its potential against a wide range of biological targets. mdpi.com The results of virtual screening help prioritize which compounds should be synthesized and tested in laboratory experiments, saving significant time and resources. polimi.itmdpi.com

Table 2: Illustrative Molecular Docking Results for a Ligand (Note: This table is exemplary. A real docking study would compare multiple ligands or one ligand against multiple targets.)

| Target Protein (PDB ID) | Predicted Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| e.g., DNA Gyrase B (2H8H) | (Description or image reference) | -9.8 | ARG76, THR165 |

Prediction of Binding Modes and Affinities

A critical application of computational chemistry in drug discovery is the prediction of how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.gov This process, known as molecular docking, aims to identify the preferred orientation (binding mode or pose) of the ligand within the protein's binding site and to estimate the strength of the interaction (binding affinity). nih.govschrodinger.com

Molecular docking simulations utilize search algorithms to explore the vast conformational space of the ligand and scoring functions to evaluate the fitness of each generated pose. nih.govschrodinger.com These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. schrodinger.com For this compound, docking studies would involve preparing a 3D structure of the molecule and docking it into the crystal structures of potential protein targets. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. schrodinger.com For instance, the phthalimide (B116566) group might interact with hydrophobic pockets, while the azetidine nitrogen could act as a hydrogen bond acceptor.

While standard docking provides a static picture, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted protein-ligand complex over time. rsc.org These simulations model the movements of atoms and can confirm whether the predicted binding mode is stable or if the ligand dissociates. rsc.org

The following interactive table illustrates hypothetical results from a molecular docking study of this compound against several potential protein targets. The docking scores represent the predicted binding affinity in kcal/mol.

| Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Kinase A | -8.5 | Hydrogen bond with backbone, pi-stacking with Phenylalanine |

| Protease B | -7.2 | Hydrophobic interaction with Leucine and Valine |

| Receptor C | -9.1 | Hydrogen bond with Aspartate, hydrophobic enclosure |

Identification of Potential Off-Targets

A significant challenge in drug development is ensuring that a compound selectively interacts with its intended target, as binding to unintended proteins, or "off-targets," can lead to adverse effects. nih.govpharm.ai Computational methods are invaluable for the early identification of potential off-targets. pharm.ai

One common approach is reverse docking, where this compound would be screened against a large library of known protein structures. pharm.ai Proteins that show a high predicted binding affinity for the compound are flagged as potential off-targets, warranting further experimental investigation. This in-silico screening saves considerable time and resources by prioritizing which proteins to test in the lab.

Another strategy involves shape and pharmacophore similarity screening. The 3D shape and chemical features (pharmacophore) of this compound are compared against databases of ligands with known biological activities. If the compound is structurally similar to a ligand known to bind a particular off-target, it raises the possibility of similar cross-reactivity. Proteomic platforms that use mass spectrometry can also be used to experimentally validate computationally predicted off-target protein interactions. nih.gov The goal of these computational approaches is to build a more comprehensive safety and selectivity profile for a molecule early in the discovery process. nih.govpharm.ai

Cheminformatics and QSAR Modeling

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from storing and retrieving chemical information to predicting physicochemical properties and biological activities. epa.govepa.gov For this compound, cheminformatics plays a crucial role in quantitative structure-activity relationship (QSAR) modeling and property prediction. scienceforecastoa.comnih.gov

Development of Quantitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding changes in their biological activities. scienceforecastoa.com

To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.com For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, and polarizability.

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to build a model that correlates the descriptors with the observed activity. scienceforecastoa.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding medicinal chemistry efforts toward more potent compounds. nih.govnih.gov The predictive power of these models must be rigorously validated to ensure their reliability. nih.govresearchgate.net